Tris(butylcyclopentadienyl)yttrium
Description
Evolution and Significance of Organo-f-Element Chemistry
The field of organometallic chemistry focusing on the f-block elements—the lanthanides and actinides—has evolved significantly, revealing unique chemical properties and applications. acs.org These elements are characterized by large ionic radii, high Lewis acidity, flexible coordination geometries, and predominantly polar metal-ligand bonding. acs.org The initial exploration into organo-f-element chemistry began with the synthesis of cyclopentadienyl (B1206354) "sandwich" compounds in the early 1950s, following the landmark discovery of ferrocene. acs.orgnih.gov A major advancement came with the introduction of the pentamethylcyclopentadienyl (Cp*) ligand, which provided access to highly reactive organometallic complexes with good solubility in hydrocarbons. acs.org This development eliminated the need for more coordinating solvents that could deactivate the metal center, thereby opening up the metal's coordination sphere to a greater diversity of reactions. acs.org The significance of organo-f-element chemistry lies in its numerous applications, including roles in catalysis for polymerization and hydroelementation, small molecule activation, and the development of materials with unique magnetic and optical properties. acs.orgnih.goviaea.org While the chemistry of f-elements with nitrogen-based ligands is well-established, recent years have seen a growing interest in complexes with heavier pnictogen analogues like phosphorus and arsenic. rsc.org
Overview of Yttrium in Organometallic Research
Organoyttrium chemistry is a specialized area focused on compounds containing carbon-yttrium bonds. wikipedia.org As a Group 3 element, yttrium is often studied alongside the lanthanides due to its chemical similarities. acs.orgiaea.org In its organometallic compounds, yttrium almost invariably exists as the Y³⁺ ion, which has a closed-shell electronic configuration. wikipedia.org This configuration results in compounds that are typically colorless and diamagnetic. wikipedia.org The primary interest in organoyttrium compounds has been academic, focusing on their synthesis, structure, and reactivity. wikipedia.org Tris(isopropylcyclopentadienyl)yttrium(III), for example, is a stable, air-sensitive compound used in high-precision applications like chemical vapor deposition (CVD) and atomic layer deposition (ALD). ereztech.com This highlights a key trajectory in organoyttrium research: the development of precursors for materials science, particularly for creating thin yttrium-based films for the microelectronics and semiconductor industries. ereztech.com
Role and Impact of Cyclopentadienyl Ligands in Organometallic Systems
The cyclopentadienyl (Cp) ligand, a five-membered aromatic ring, is one of the most important and widespread ligands in organometallic chemistry, second only to carbon monoxide. gla.ac.uk It played a crucial role in the early development of the field and is known for its ability to form stable complexes with metals from across the periodic table. libretexts.orglibretexts.org The Cp ligand is often considered a "spectator" ligand because it typically remains inert to both nucleophiles and electrophiles, serving primarily to stabilize the organometallic complex. libretexts.orglibretexts.org The interaction between the metal and the Cp ligand involves a strong covalent character, arising from the mixing of metal orbitals and the ligand's π orbitals. gla.ac.uk Cyclopentadienyl ligands form a wide variety of complex structures, including the "piano stool" (CpMLn), "metallocene" (Cp₂M), and "bent metallocene" (Cp₂MXn) types. libretexts.orglibretexts.org These complexes are valuable as catalysts in many industrial chemical transformations. libretexts.orgontosight.ai
Modifying the cyclopentadienyl ring by adding substituents is a widely used strategy to tune the steric and electronic properties of the ligand and, consequently, the resulting metal complex. nih.gov These substitutions can have dramatic effects on the complex's stability and reactivity. nih.gov
Electronic Effects: Adding electron-donating groups, such as alkyl groups (e.g., methyl), makes the ligand a stronger sigma-donor. gla.ac.uk This increased electron density can stabilize the metal center in its oxidized form and influences the HOMO-LUMO energy levels, which in turn impacts the complex's redox potential and electron transfer kinetics. gla.ac.ukmdpi.com Conversely, electron-withdrawing groups make the metal center more electrophilic. mdpi.com
Steric Effects: The size and bulk of the substituents also play a critical role. The introduction of substituents alters the steric environment around the metal center, which can influence reaction rates and the accessibility of the metal for catalysis. ontosight.aiacs.org
The strategic incorporation of substituents can also be used to modulate the properties of organometallic complexes for specific applications, such as in homogeneous catalysis. acs.orgacs.org
Employing bulky substituents on the cyclopentadienyl ring, such as tert-butyl or isopropyl groups, creates sterically demanding ligands that have a profound impact on the characteristics of the resulting complexes. nih.govwikipedia.org This steric bulk provides a "shielding" effect, protecting the metal center from unwanted reactions and allowing for the isolation of complexes that would otherwise be unstable. ontosight.aichemistryviews.org For instance, these large ligands can stabilize highly unsaturated or high-spin complexes. wikipedia.org The increased steric demand of ligands like pentamethylcyclopentadienyl (Cp*) compared to the unsubstituted Cp ligand led to the isolation of previously unstable metal complexes. nih.gov The development of even bulkier ligands has been an active area of research, leading to the synthesis of extremely large ligands that enable the formation of unusual coordination compounds. chemistryviews.org This strategy is crucial in both organometallic catalysis and materials science, where bulky ligands help stabilize metal centers and facilitate reactions like hydrogenation and polymerization. ontosight.ai
Research Trajectories of Tris(butylcyclopentadienyl)yttrium within Organometallic Science
The primary research focus for this compound lies in its application as a precursor for thin-film deposition techniques, particularly Atomic Layer Deposition (ALD). rsc.orgrsc.orgstrem.com The development of yttrium oxide (Y₂O₃) films is important for the semiconductor industry, and ALD provides a method for depositing these films with high precision and uniformity. rsc.orgrsc.org
A significant challenge in ALD is finding suitable chemical precursors that are volatile, thermally stable, and preferably liquid at room temperature to ensure consistent delivery into the deposition chamber. rsc.orggoogle.com While early yttrium precursors like Tris(cyclopentadienyl)yttrium [Y(Cp)₃] and its methyl-substituted analogue [Y(MeCp)₃] showed high growth rates, they are solids with high melting points, which complicates their use. rsc.orgrsc.org
The introduction of longer alkyl chains, such as in Tris(n-butylcyclopentadienyl)yttrium, results in a precursor that is liquid at room temperature. rsc.orgnih.gov However, increasing the alkyl chain length can also lead to a problematic reduction in volatility. google.com To balance these properties, researchers have explored branched alkyl substituents. Tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)₃] has emerged as a novel, promising liquid precursor. rsc.orgrsc.org It is a homoleptic compound, meaning all ligands are identical, which can reduce manufacturing costs compared to heteroleptic precursors. rsc.orgrsc.org Studies have shown that Y(sBuCp)₃ is thermally stable and can be used with water as a co-reactant to deposit high-quality, smooth Y₂O₃ films with a good growth rate and low contamination. rsc.orgrsc.org
Interactive Data Tables
Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₂₇H₃₉Y | strem.comnih.govscbt.com |
| Linear Formula | Y(C₅H₄CH₂(CH₂)₂CH₃)₃ | ereztech.comsigmaaldrich.com |
| Molecular Weight | 452.50 g/mol | scbt.comereztech.comsigmaaldrich.com |
| CAS Number | 312739-77-8 | nih.govscbt.comcalpaclab.com |
| Appearance | Yellow liquid | ereztech.com |
| Form | Liquid | sigmaaldrich.com |
| Density | 1.11 g/mL at 25 °C | sigmaaldrich.comechemi.com |
| Refractive Index | n20/D 1.5685 | sigmaaldrich.comechemi.com |
Comparison of Yttrium ALD Precursors
| Compound | Abbreviation | Melting Point (°C) | ALD Growth Rate (Å/cycle) | Source(s) |
| Tris(cyclopentadienyl)yttrium | Y(Cp)₃ | 296 | 1.5–1.8 | rsc.orgnih.gov |
| Tris(methylcyclopentadienyl)yttrium | Y(MeCp)₃ | 124 | 1.2–1.3 | rsc.orgnih.gov |
| Tris(ethylcyclopentadienyl)yttrium | Y(EtCp)₃ | 48 | Not specified | rsc.orgnih.gov |
| Tris(isopropylcyclopentadienyl)yttrium | Y(iPrCp)₃ | 55 | Not specified | rsc.orgnih.gov |
| Tris(n-butylcyclopentadienyl)yttrium | Y(nBuCp)₃ | Liquid at RT | Not specified | rsc.orgnih.gov |
| Tris(sec-butylcyclopentadienyl)yttrium | Y(sBuCp)₃ | Liquid at RT | 1.7 | rsc.orgrsc.org |
Properties
InChI |
InChI=1S/3C9H13.Y/c3*1-2-3-6-9-7-4-5-8-9;/h3*4-5,7-8H,2-3,6H2,1H3; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFJVCJZOKOCHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.[Y] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39Y | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312739-77-8 | |
| Record name | Tris(Butylcyclopentadienyl)yttrium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Fundamental Studies on Reactivity and Chemical Behavior of Tris Butylcyclopentadienyl Yttrium
Surface Reaction Mechanisms in Atomic Layer Deposition Processes
Tris(butylcyclopentadienyl)yttrium, often abbreviated as Y(BuCp)₃, is a key precursor in the atomic layer deposition (ALD) of yttrium-based thin films, such as yttrium oxide (Y₂O₃). Its utility stems from its thermal stability and high reactivity with various co-reactants.
Reactivity with Co-reactants (e.g., H₂O, O₃, Oxygen Radicals)
The surface chemistry of ALD relies on sequential, self-limiting reactions between the precursor and a co-reactant. For Y(BuCp)₃, several oxygen sources are effective.
Water (H₂O): this compound demonstrates high reactivity with water. Current time information in Chatham County, US. This reaction is fundamental to the ALD process for depositing Y₂O₃ films, where the water molecule acts as the oxygen source and facilitates the removal of the butylcyclopentadienyl ligands. Current time information in Chatham County, US.ereztech.com The general reactivity of yttrium cyclopentadienyl (B1206354) compounds with water is well-established. ereztech.com
Ozone (O₃) and Oxygen Radicals: Besides water, other oxidants like ozone and oxygen radicals (generated from O₂ plasma) are also used with cyclopentadienyl-type yttrium precursors. These co-reactants are effective in reacting with the precursor to form the desired yttrium oxide film.
The choice of co-reactant can influence the properties of the deposited film and the process parameters required.
Insights into Growth Mechanisms: ALD-type vs. CVD-type Processes
The goal of ALD is to achieve a layer-by-layer growth (an ALD-type process) controlled by self-limiting surface reactions. However, with precursors like this compound, parasitic chemical vapor deposition (CVD-type) reactions can occur under certain conditions.
A pure ALD process is characterized by distinct, sequential precursor and co-reactant pulses, with each pulse reacting completely with the surface before the next is introduced. This leads to precise thickness control and highly conformal coatings. researchgate.net In contrast, a CVD process involves the simultaneous presence of reactants, leading to continuous deposition that is less controlled. researchgate.net
In the case of Y(BuCp)₃ and water, studies using in-situ quartz crystal microbalance (QCM) have shown that the absorption of excess water into the growing film can facilitate CVD-type side reactions. Current time information in Chatham County, US. This can lead to a non-ideal, higher growth rate and reduced film quality. To maintain a true ALD growth mechanism, process parameters must be carefully controlled. Mitigating these CVD effects can be achieved by:
Reducing the amount of water dosed in each cycle. Current time information in Chatham County, US.
Extending the purge times after each precursor and co-reactant pulse to ensure all non-reacted species are removed. Current time information in Chatham County, US.
When optimized, the ALD process using Y(BuCp)₃ can yield high-quality, polycrystalline Y₂O₃ films with growth rates around 1.7 Å/cycle at 230°C. Current time information in Chatham County, US.
Table 1: ALD Process Parameters and Growth Characteristics for Yttrium Oxide using Cyclopentadienyl-type Precursors
| Precursor | Co-reactant | Deposition Temperature (°C) | Growth per Cycle (Å/cycle) | Film Characteristics |
|---|---|---|---|---|
| This compound | H₂O | 230 | ~1.7 | Polycrystalline, cubic structure |
| Tris(cyclopentadienyl)yttrium | H₂O | ≥ 175 | N/A | Cubic Y₂O₃ |
| Tris(methylcyclopentadienyl)yttrium | H₂O | N/A | N/A | Cubic Y₂O₃ |
This table provides a summary of typical parameters and outcomes for ALD of Y₂O₃ using related yttrium precursors.
Electron Transfer and Redox Chemistry of Organoyttrium Complexes
The dominant oxidation state for yttrium in its compounds is +3. wikipedia.org However, the synthesis and stabilization of complexes in other oxidation states, particularly the Y(II) state, are of significant academic interest for understanding the fundamental redox properties of organoyttrium chemistry.
Formation and Stabilization of Yttrium(II) Species
The Y(II) ion is a powerful reducing agent, making its complexes generally unstable and difficult to isolate. Research has shown that the stability of such species is highly dependent on the steric bulk of the supporting ligands.
While the reduction of this compound itself is not extensively detailed, studies on analogous yttrium complexes provide insight. For instance, the reduction of a Y(III) tris(aryloxide) complex, Y(OAr')₃, with potassium graphite (B72142) initially forms a dark blue solution containing the Y(II) species, but it decomposes within a minute at room temperature. nsf.gov
To enhance stability, researchers have employed sterically demanding ligands. By using a bulkier aryloxide ligand, 2,6-Ad₂-4-t-Bu-C₆H₂O⁻, a Y(II) complex was synthesized that remained stable for over 12 hours at room temperature. nsf.gov This demonstrates that sufficient steric saturation around the metal center is a key strategy to kinetically stabilize the otherwise reactive Y(II) ion. nsf.gov The formation is typically achieved by reducing a suitable Y(III) precursor with a strong reducing agent like potassium graphite (KC₈). nsf.gov
Electrochemical Characterization of Different Oxidation States
Electrochemical methods, such as cyclic voltammetry, are powerful tools for probing the redox behavior of metal complexes and determining the potentials at which electron transfer events occur. electrochemsci.orgnih.gov
For organoyttrium complexes, electrochemical studies are challenging due to their high reactivity. There is limited specific data available for the cyclic voltammetry of this compound. However, electrochemical analyses of related organometallic f-element complexes, such as those of thorium with substituted cyclopentadienyl ligands, have been performed. researchgate.net These studies show that the reduction potentials are influenced by the electron-donating ability of the cyclopentadienyl ligands. researchgate.net For example, the Th(IV)/Th(III) reduction potential can be measured, and in some cases, further reduction to a Th(II) species is observed. researchgate.net Such studies on analogous systems suggest that the redox potentials of organoyttrium complexes like this compound would similarly depend on the electronic properties of the butylcyclopentadienyl ligands.
Mechanistic Investigations of C-H Bond Activation in Yttrium Complexes
The activation of typically inert carbon-hydrogen (C-H) bonds is a foundational challenge in organometallic chemistry. rutgers.edu Organoyttrium complexes, as representatives of early transition metal compounds, participate in C-H activation primarily through a mechanism known as sigma-bond metathesis. nih.govwikipedia.org
This mechanism is characteristic of metals in high oxidation states with a d⁰ electron configuration (like Y³⁺), which are incapable of undergoing the oxidative addition pathway common for late transition metals. rutgers.eduwikipedia.org
The sigma-bond metathesis reaction involves a concerted, four-center transition state. In the context of an yttrium-alkyl complex reacting with a hydrocarbon (R-H), the process can be visualized as follows:
The C-H bond of the incoming hydrocarbon coordinates to the yttrium center.
A simultaneous exchange of bonding partners occurs: the hydrogen atom from the hydrocarbon is transferred to the alkyl group bound to the yttrium, forming an alkane.
The alkyl fragment (R) from the hydrocarbon forms a new sigma bond with the yttrium center. wikipedia.org
This is illustrated by the general reaction of a lutetium-methyl complex (a lanthanide chemically similar to yttrium) with a hydrocarbon, R-H, which proceeds via a metathesis pathway. wikipedia.orgacs.org The reaction is characterized by a highly ordered transition state, which is supported by a significantly negative entropy of activation. wikipedia.org This mechanism provides a crucial pathway for d⁰ metal complexes to functionalize otherwise unreactive hydrocarbons. wikipedia.org While specific mechanistic studies on this compound are not detailed, its identity as a d⁰ Y(III) complex strongly implies that its C-H activation reactivity would proceed through the sigma-bond metathesis pathway. nih.govwikipedia.org
Studies on Selected Organic Transformations Mediated by Organoyttrium Complexes
Organoyttrium complexes, featuring a highly reactive metal center, serve as potent catalysts and reagents in a variety of organic transformations. The reactivity is largely dictated by the nature of the ligands attached to the yttrium core. Homoleptic complexes, such as those involving cyclopentadienyl-type ligands, have been a cornerstone in the development of rare-earth-mediated catalysis. nih.gov Their coordinative unsaturation and the strong ionic character of the Y-C bond make them suitable for activating a range of substrates. nih.gov The following sections delve into specific applications of organoyttrium complexes in catalytic hydrosilylation and polymerization, with a focus on the role and behavior of this compound where documented.
The hydrosilylation of alkenes, the addition of a silicon-hydride bond across a carbon-carbon double bond, is a fundamental process for producing organosilicon compounds. While extensively studied with late transition metals like platinum and nickel, the use of rare-earth metal complexes, including those of yttrium, is a growing field of interest.
Detailed research specifically documenting the catalytic activity of this compound for the hydrosilylation of alkenes is not extensively reported in peer-reviewed literature. However, the broader class of organoyttrium and rare-earth metal complexes has shown activity in this transformation. The general mechanism for hydrosilylation catalyzed by organolanthanide complexes, such as (C₅Me₅)₂LnH, typically involves the insertion of the alkene into the lanthanide-hydride bond as the initial and rate-determining step. This is followed by a metathetical reaction with the silane (B1218182) (σ-bond metathesis) to eliminate the alkylsilane product and regenerate the active hydride catalyst. The steric and electronic properties of the cyclopentadienyl ligands and the substituents on the silane and alkene are critical in determining the efficiency and selectivity of the catalytic cycle. For a complex like this compound, any potential catalytic activity would likely proceed through a similar pathway, initiated by the formation of an yttrium-hydride species.
Homoleptic hydrocarbyl rare-earth metal complexes are of significant importance in the field of Ziegler-type polymerization catalysis. nih.gov this compound, belonging to this class of compounds, has been identified as a co-catalyst in olefin polymerization. vulcanchem.com The catalytic activity of such systems stems from the ability of the coordinatively unsaturated yttrium center to coordinate and activate monomer units.
While specific, detailed polymerization kinetics and mechanistic studies using this compound as the primary catalyst are not widely available, research on other discrete organoyttrium complexes provides significant insight into their catalytic potential in various polymerization reactions, including ring-opening polymerization (ROP) of cyclic esters and olefin polymerization. researchgate.netresearchgate.netreprap.com
For instance, yttrium complexes are effective catalysts for the ring-opening polymerization of lactide to form polylactide (PLA), a biodegradable polymer with significant applications. reprap.com Similarly, yttrium catalysts prepared in situ from precursors like yttrium(III) isopropoxide and sophisticated bisphenoxide ligands have demonstrated high activity and stereoselectivity in the polymerization of racemic β-butyrolactone (rac-BBL). researchgate.netrsc.org These studies highlight that the ligand framework around the yttrium center is crucial for controlling the polymerization rate and the stereochemistry of the resulting polymer. reprap.comrsc.orgmdpi.com
The general mechanism for the ring-opening polymerization of cyclic esters by yttrium alkoxide initiators involves the nucleophilic attack of the alkoxide on the carbonyl carbon of the monomer, leading to the opening of the ester ring. The process continues as the newly formed alkoxide end of the polymer chain attacks subsequent monomer molecules. In computational studies of yttrium complexes with N-heterocyclic carbene (NHC) moieties, it was found that an ancillary N(SiMe₃)₂ group, rather than the NHC itself, initiated the polymerization by attacking the lactide carbonyl. mdpi.com This underscores the principle that the initiation step is highly dependent on the specific ligands present in the yttrium coordination sphere.
The table below summarizes the findings from polymerization studies using various discrete yttrium complexes, illustrating their catalytic performance.
| Catalyst System | Monomer | Polymerization Type | Key Findings |
| Dinuclear Yttrium Complexes with Multidentate Ligands | Lactide | Ring-Opening Polymerization | Active catalysts for lactide polymerization; structural differences in ligands influence polymerization rate and polymer molecular weights. reprap.com |
| Yttrium(III) isopropoxide with a bisphenoxide ligand | racemic-β-butyrolactone (rac-BBL) | Ring-Opening Polymerization | Produces highly syndiotactic polyhydroxybutyrate (B1163853) (PHB); demonstrates stereoselective and controlled polymerization. researchgate.netrsc.org |
| Yttrium complex with N-heterocyclic carbene (NHC) moiety | rac-lactide | Ring-Opening Polymerization | Theoretical studies show the N(SiMe₃)₂ group initiates polymerization; NHC moiety acts as an electron donor, enhancing activity. mdpi.com |
| Various organolanthanide catalysts | Olefins and Dienes | Coordination Polymerization | Efficient homogeneous catalysts, particularly for producing polymers with specific tacticity (e.g., highly isotactic poly(2-vinylpyridine)). researchgate.netresearchgate.net |
Applications in Advanced Materials Synthesis: Vapor Phase Deposition of Yttrium Oxide Films
Atomic Layer Deposition (ALD) of Y₂O₃ Thin Films Using Tris(butylcyclopentadienyl)yttrium
Atomic Layer Deposition (ALD) is a thin-film deposition technique based on sequential, self-limiting surface reactions that allows for atomic-level thickness control. researchgate.net Homoleptic precursors like Tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)₃], which is a liquid at room temperature, are particularly advantageous for ALD manufacturing processes compared to conventional solid precursors. rsc.orgnih.gov The use of Y(sBuCp)₃ with water as a co-reactant has been successfully demonstrated for depositing Y₂O₃ thin films. rsc.orgresearchgate.net This method yields high-purity films with negligible carbon or nitrogen contamination as detected by X-ray photoelectron spectroscopy. rsc.orgnih.govnih.gov
The quality, uniformity, and properties of the deposited Y₂O₃ films are highly dependent on the precise control of ALD process parameters. rsc.org Optimization involves careful tuning of deposition temperature, precursor and co-reactant dosing, purge durations, and chamber conditions to achieve self-limiting growth.
The deposition temperature is a critical parameter that defines the "ALD window," a temperature range where the growth rate is stable and self-limiting. For the ALD of Y₂O₃ using Tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)₃] and water, the deposition temperature has been varied from 200 to 350 °C. rsc.orgnih.govnih.gov Within this range, a consistent growth rate of 1.3–1.8 Å per cycle is maintained. nih.gov The maximal growth rate of 1.8 Å per cycle was observed at 300 °C. rsc.orgnih.gov
At temperatures above 300 °C, the growth rate begins to decrease. rsc.orgnih.gov This reduction is attributed to the increased thermal energy causing desorption of the precursor from the substrate surface, rather than thermal decomposition of the precursor itself. nih.gov In a similar process using this compound (Y(CpBut)₃) and water, a growth rate with a maximum value of 1.7 Å/cycle was achieved at a deposition temperature of 230°C. researchgate.net
Table 1: Effect of Deposition Temperature on Y₂O₃ Growth Rate Using Y(sBuCp)₃ Precursor
| Deposition Temperature (°C) | Growth Rate (Å/cycle) | Observation |
| 200 - 350 | 1.3 - 1.8 | Stable ALD growth window. nih.gov |
| 250 | 1.5 | Saturated growth rate. nih.gov |
| 300 | 1.8 | Maximum growth rate observed. rsc.orgnih.gov |
| > 300 | Decreasing | Growth rate decreases due to precursor desorption. nih.gov |
Optimizing the dosing and purging times for the precursor and co-reactant is essential for achieving conformal films with high uniformity and ensuring self-limiting reactions. rsc.org For the ALD process with Y(sBuCp)₃ at 250 °C, self-limited film growth was confirmed, with the growth rate saturating at approximately 1.7 Å per cycle when the precursor supply time was 30 seconds or longer. rsc.orgnih.gov
The duration of the purge step, which removes unreacted precursor and reaction byproducts from the chamber, is equally critical. A constant growth rate was observed when the Y(sBuCp)₃ purge time was 15 seconds or longer. rsc.orgnih.gov Shorter purge times can lead to incomplete purging of the precursor, which may cause chemical vapor deposition (CVD)-type effects and increase the risk of carbon contamination from the ligand. rsc.orgresearchgate.net Similarly, reducing the amount of dosed water and extending the purge time after the water pulse helps to mitigate undesirable CVD-like processes. researchgate.net
Table 2: Optimized ALD Pulse Sequence for Y(sBuCp)₃ and Water at 250 °C
| Step | Parameter | Duration (seconds) | Purpose |
| 1 | Y(sBuCp)₃ Supply | ≥ 30 | To achieve surface saturation. rsc.orgnih.gov |
| 2 | Y(sBuCp)₃ Purge | ≥ 15 | To remove excess precursor and byproducts. rsc.orgnih.gov |
| 3 | H₂O Supply | Not specified | Co-reactant pulse for surface reaction. |
| 4 | H₂O Purge | Not specified | To remove excess water and byproducts. |
In a different setup using Y(sBuCp)₃, Argon (Ar) served as the carrier gas with a flow rate of 50 sccm. researchgate.net The chamber pressure in this process was controlled at around 0.75 Torr using Ar process gas. researchgate.netnih.gov The partial pressure of the reactants is also a key factor; for instance, the partial pressure of Y(CpBut)₃ and H₂O was noted to be about 300 mTorr and 25 mTorr, respectively, during deposition. researchgate.net
A significant advantage of ALD is the ability to precisely control film thickness at the angstrom or sub-nanometer level. researchgate.netharvard.edu The growth rate, typically measured in angstroms per cycle (Å/cycle), is a key metric of the deposition process. For Y₂O₃ films grown from Tris(sec-butylcyclopentadienyl)yttrium and water, the growth rate is robust, reaching up to 1.8 Å per cycle. rsc.orgnih.gov This is notably higher than the rates for many conventional solid or heteroleptic yttrium precursors. nih.gov
A hallmark of a well-controlled ALD process is the linear relationship between the number of deposition cycles and the resulting film thickness. harvard.eduresearchgate.net This linearity demonstrates that the film grows at a constant, predictable rate, which is crucial for manufacturing devices with precise thickness requirements. nih.govharvard.edu
Studies on the ALD of Y₂O₃ using Y(sBuCp)₃ have confirmed this characteristic. At deposition temperatures of 250 °C and 300 °C, the film thickness was observed to increase linearly as the number of ALD cycles increased. nih.gov This result underscores the excellent thickness control afforded by this precursor, verifying a true ALD-type growth mode. nih.gov The extrapolated line from a plot of thickness versus cycles often shows a negligible growth delay, indicating rapid and efficient nucleation of the Y₂O₃ film on the substrate. mdpi.com
Table 3: Linearity of Y₂O₃ Film Thickness with ALD Cycles Using Y(sBuCp)₃
| Deposition Temperature (°C) | Number of ALD Cycles | Film Thickness | Observation |
| 250 | Varied | Linearly Increasing | Demonstrates constant growth rate and excellent thickness control. nih.gov |
| 300 | Varied | Linearly Increasing | Confirms ALD-type growth mode with a constant rate. nih.gov |
Growth Rate Analysis and Control
Saturation Behavior Investigations
In atomic layer deposition, achieving self-limiting growth is paramount, and this is confirmed by studying the saturation behavior of the precursor and co-reactants. For this compound (Y(CpBut)3), in situ monitoring of the deposition process using a quartz crystal microbalance (QCM) has shown that the growth of yttrium oxide can be influenced by the amount of the water reactant and the duration of the purge times. researchgate.net An excess of water can lead to chemical vapor deposition (CVD)-like growth, which deviates from the ideal self-limiting ALD process. researchgate.net However, by carefully controlling the dosing of water and extending the purge times, these CVD effects can be mitigated, allowing for a more controlled deposition. researchgate.net
The growth rate of the Y2O3 film is dependent on the number of ALD cycles. Studies have reported a maximum growth rate of 1.7 Å/cycle at a deposition temperature of 230°C using this compound and water. researchgate.net Research on similar cyclopentadienyl (B1206354) yttrium precursors, such as tris(sec-butylcyclopentadienyl)yttrium, has shown clear saturation when varying the precursor pulse time, with a saturated growth rate of approximately 1.7 Å per cycle at 250°C. nih.gov For other precursors like Y(MeCp)2(iPr-nPrAMD), saturation was achieved at a pulse time of 3 seconds, yielding a growth rate of about 0.11 nm/cycle. mdpi.com While detailed saturation curves for this compound are not widely published, the behavior of similar compounds suggests that a self-limiting growth window can be established.
Material Characterization of Y2O3 Films Deposited from this compound
The properties of yttrium oxide films are critically dependent on their elemental composition, crystal structure, and surface morphology.
Elemental Composition and Impurity Analysis (e.g., Carbon, Nitrogen, Hydrogen)
A key advantage of using this compound is the potential for depositing high-purity Y2O3 films. X-ray photoelectron spectroscopy (XPS) analysis of films grown at 230°C using Y(CpBut)3 and water showed a carbon impurity level below the detection limit of approximately 0.2 at.%. researchgate.net This is a significant improvement over some other precursors that can lead to higher carbon contamination. researchgate.net Rutherford backscattering spectroscopy (RBS) of these films indicated an O/Y atomic concentration ratio of about 1.58, which is close to the stoichiometric value of 1.5 for Y2O3. researchgate.net For comparison, films deposited from tris(methylcyclopentadienyl)yttrium ((CpCH3)3Y) and water at 300°C also showed a low carbon impurity level of 0.2 atom % and a hydrogen content of 3.1 atom %. researchgate.net
| Deposition Temperature (°C) | Precursor System | Analytical Technique | Carbon Impurity (at.%) | O/Y Ratio | Reference |
| 230 | This compound / H2O | XPS, RBS | < 0.2 | ~1.58 | researchgate.net |
| 300 | tris(methylcyclopentadienyl)yttrium / H2O | TOF-ERDA | 0.2 | - | researchgate.net |
| 300 | tris(cyclopentadienyl)yttrium / H2O | TOF-ERDA | 0.5 | - | researchgate.net |
Structural and Crystallographic Studies of Deposited Films
The crystalline structure of the deposited Y2O3 films plays a crucial role in their final properties. Films produced from this compound at a temperature of 230°C have been shown to possess a cubic polycrystalline structure. researchgate.net The density of these films was estimated to be about 96% of the bulk density of Y2O3. researchgate.net Similarly, crystalline Y2O3 films have been prepared by ALD using the liquid precursor tris(n-butylcyclopentadienyl)yttrium. nih.gov In related studies, Y2O3 films grown from other cyclopentadienyl-type precursors also exhibited a cubic polycrystalline phase, as confirmed by X-ray diffraction (XRD). nih.gov For instance, films from tris(sec-butylcyclopentadienyl)yttrium showed peaks corresponding to the (222), (400), (332), (431), (440), and (622) planes of the cubic phase, even in the as-deposited state without any post-annealing. nih.gov
| Precursor | Deposition Temperature (°C) | Crystalline Structure | Film Density | Analytical Technique | Reference |
| This compound | 230 | Cubic Polycrystalline | 96% of bulk | - | researchgate.net |
| Tris(sec-butylcyclopentadienyl)yttrium | 200-300 | Cubic Polycrystalline | - | XRD | nih.gov |
| Y(MeCp)2(iPr-nPrAMD) | 150-290 | Cubic Polycrystalline | High | XRD | mdpi.com |
Potential for Integration with Other Deposition Techniques (e.g., MOCVD)
This compound is a versatile precursor that is not limited to ALD. Its properties, such as being a liquid at room temperature and having sufficient volatility, make it a candidate for Metal-Organic Chemical Vapor Deposition (MOCVD) as well. nih.govstrem.com MOCVD offers higher deposition rates than ALD, which can be advantageous for applications requiring thicker films. The thermal stability of cyclopentadienyl-based yttrium precursors allows them to be used in the higher temperature regimes often employed in MOCVD. ereztech.com A hybrid approach, where a thin, conformal ALD layer is first deposited followed by a thicker MOCVD layer, could combine the benefits of both techniques: the excellent interface quality of ALD and the high throughput of MOCVD.
Exploration of Other Functional Coatings and Nanomaterials
The use of this compound extends beyond pure yttrium oxide films. It can be employed as the yttrium source in the deposition of more complex functional materials. For instance, by co-pulsing with other metal precursors in an ALD process, it is possible to create doped yttrium oxides or mixed-metal oxide films. A prominent example is the synthesis of yttria-stabilized zirconia (YSZ), a key material in solid oxide fuel cells. nih.govmdpi.com In such a process, this compound would be used in conjunction with a zirconium precursor, with the final yttria content in the YSZ film being controlled by the ratio of the yttrium and zirconium precursor pulses. korea.ac.kr This approach allows for the precise tuning of the material's properties for specific applications.
Advanced Characterization Techniques and Spectroscopic Studies
Thermal Analysis Techniques for Precursor Behavior
Thermal analysis techniques are fundamental in evaluating the suitability of Tris(butylcyclopentadienyl)yttrium as a precursor for deposition processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). These methods provide critical data on the compound's volatility, thermal stability, and decomposition pathway.
Thermogravimetry (TG)
Thermogravimetry (TG) measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. For this compound and its isomers, TG is used to assess volatility and thermal stability.
Studies on Tris(sec-butylcyclopentadienyl)yttrium, or Y(sBuCp)3, show a clean TG curve with no indication of decomposition or residue formation at 10 Torr, indicating good volatility. nih.gov When compared with related precursors, the TG curve for Y(sBuCp)3 is similar to that of the liquid precursor Tris(n-butylcyclopentadienyl)yttrium (Y(nBuCp)3) and the solid precursor Tris(ethylcyclopentadienyl)yttrium (Y(EtCp)3). nih.gov Long-term stability tests on Y(sBuCp)3, where the precursor was held at 190°C, showed that the TG residue did not change even after 18 weeks, confirming its high thermal stability. nih.gov This stability is a desirable characteristic for industrial ALD processes. nih.govnih.gov
Table 1: Comparative Thermogravimetric Analysis (TGA) Findings
| Precursor | Form | TG Curve Characteristics | Residue after heating (190°C, 18 weeks) |
|---|---|---|---|
| Tris(sec-butylcyclopentadienyl)yttrium (Y(sBuCp)3) | Liquid | Clean, no decomposition indicated | Unchanged |
| Tris(n-butylcyclopentadienyl)yttrium (Y(nBuCp)3) | Liquid | Similar to Y(sBuCp)3 | Not Reported |
Thermogravimetry–Differential Thermal Analysis (TG-DTA)
Simultaneous Thermogravimetry–Differential Thermal Analysis (TG-DTA) provides information on both mass change (TG) and the temperature differences between a sample and a reference material (DTA), indicating thermal events like phase transitions or decomposition. eag.comabo.fi
For Tris(sec-butylcyclopentadienyl)yttrium, DTA thermograms show no thermal decomposition peak at temperatures below 400°C, which is consistent for related yttrium precursors as well. nih.gov This high decomposition temperature confirms that the precursor has a wide processing window for deposition techniques. nih.gov TG-DTA measurements have been crucial in demonstrating the stability of Y(sBuCp)3, showing it to be stable for at least 18 weeks at a constant temperature of 190°C. nih.govnih.govrsc.org This robust thermal behavior is advantageous for manufacturing processes where consistent precursor delivery is essential. researchgate.net
In-Situ Monitoring Techniques for Deposition Processes
Real-time monitoring of film growth is essential for controlling thickness and understanding reaction mechanisms at the angstrom level, a hallmark of ALD.
Quartz Crystal Microbalance (QCM)
A Quartz Crystal Microbalance (QCM) is a highly sensitive mass sensing device that can monitor the deposition process in real-time by measuring changes in the resonance frequency of a quartz crystal as mass is added to its surface. researchgate.netfrontiersin.org This technique has been employed to study the ALD of yttrium oxide (Y₂O₃) using this compound (Y(CpBu)₃) and water as reactants. researchgate.net
In-situ QCM monitoring revealed that the growth of the oxide film is accompanied by the absorption of water into the bulk of the film. researchgate.net This observation is critical as it can lead to unintended chemical vapor deposition (CVD)-type processes, which deviate from the ideal self-limiting ALD mechanism. researchgate.net The QCM data showed that entering the Y(CpBu)₃ precursor leads to a mass gain, as expected from the surface reaction. researchgate.net By carefully adjusting the dosing of water and extending the purge times during the ALD cycle, these CVD effects can be mitigated, allowing for more controlled film growth. researchgate.net
Surface and Film Compositional Analysis
After deposition, analyzing the surface and bulk composition of the resulting thin film is critical to verify its stoichiometry, purity, and chemical bonding states.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material. mdpi.com It is extensively used to analyze yttrium oxide films deposited using this compound precursors.
XPS analysis of Y₂O₃ films grown from Tris(sec-butylcyclopentadienyl)yttrium and water showed that neither carbon nor nitrogen contamination was detected, indicating clean decomposition and reaction of the precursor. nih.govnih.govrsc.org This is a significant advantage, as carbon impurities can degrade the electrical and optical properties of the film. researchgate.net
Depth profiling using XPS confirmed the uniformity of the film composition. nih.gov The high-resolution XPS spectra of the Y 3d region for films deposited at various temperatures (200°C, 250°C, and 300°C) show the characteristic doublet with peaks at binding energies of approximately 156.8 eV (Y 3d₅/₂) and 158.8 eV (Y 3d₃/₂), which are indicative of yttrium in the Y₂O₃ chemical state. nih.gov The O 1s spectra exhibit a primary peak around 529.5 eV, corresponding to the Y-O bond in the yttrium oxide lattice. nih.govrsc.org A slight shift to lower energy was observed for films deposited at 200°C, suggesting an insufficient oxidation reaction at this lower temperature. nih.govrsc.org Notably, no peak attributable to Y-OH bonds was observed in the O 1s spectra, further confirming the quality of the films. nih.govrsc.org
Table 2: XPS Binding Energy Data for Y₂O₃ Films from Y(sBuCp)₃ Precursor
| Spectral Region | Peak | Approximate Binding Energy (eV) | Inferred Chemical State |
|---|---|---|---|
| Y 3d | Y 3d₅/₂ | 156.8 | Y₂O₃ |
| Y 3d | Y 3d₃/₂ | 158.8 | Y₂O₃ |
| O 1s | O 1s | ~529.5 | Y-O in Y₂O₃ |
| C 1s | C 1s | Not Detected | Below detection limit |
Data sourced from studies on films deposited between 200-300°C. nih.gov
Rutherford Backscattering Spectroscopy (RBS)
Rutherford Backscattering Spectroscopy (RBS) is a powerful ion beam analytical technique used to determine the elemental composition and stoichiometry of thin films. In the context of materials synthesized from this compound, RBS is primarily employed to ascertain the oxygen-to-yttrium (O/Y) atomic concentration ratio in the deposited yttrium oxide (Y₂O₃) films.
For instance, in Y₂O₃ films grown by ALD using this compound and water (H₂O) as precursors, RBS analysis has been utilized to quantify the film's stoichiometry. researchgate.net One study reported an O/Y atomic concentration ratio of approximately 1.58 for films deposited at 230°C. researchgate.net This value is slightly off the ideal stoichiometric ratio of 1.5 for Y₂O₃, which can be indicative of the presence of excess oxygen or other impurities. The analysis is typically carried out using a beam of high-energy ions, such as 4He+, which are directed at the sample. researchgate.net The energy of the backscattered ions is then measured to identify the elements present and their concentrations. researchgate.net RBS has also been used to confirm that the atomic concentrations of yttrium, zirconium, and oxygen were constant throughout the depth of co-deposited yttrium zirconium oxide films. google.com
Structural and Morphological Characterization of Deposited Films
The structural and morphological properties of thin films are critical to their functionality. Techniques such as X-ray Reflectivity (XRR), X-ray Diffraction (XRD), Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) provide comprehensive insights into these aspects of films grown from this compound.
X-ray Reflectivity (XRR)
X-ray Reflectivity (XRR) is a non-destructive technique used to determine the thickness, density, and surface roughness of thin films. For Y₂O₃ films deposited via ALD, XRR provides crucial data on the film's physical parameters. Studies have shown that Y₂O₃ films deposited using this compound precursors exhibit high density. For example, films deposited at 230°C have been found to have an average density that is 96% of the bulk density of Y₂O₃. researchgate.net XRR analysis, in conjunction with AFM, has demonstrated that Y₂O₃ thin films deposited by ALD with O₃ and O₂ plasma reactants exhibit very low surface roughness and high density. researchgate.net
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure and phase of the deposited films. Y₂O₃ films grown from this compound and water at 230°C have been shown to possess a cubic polycrystalline structure. researchgate.net The dominant orientation of the crystallites can also be identified; for cubic Y₂O₃, the (222) peak is often dominant due to the low surface energy of the (111) plane. researchgate.net However, other orientations such as (400), (440), and (622) can also be present. researchgate.net The crystallinity of the films is influenced by the deposition temperature, with higher temperatures generally leading to increased crystallinity. acs.org For instance, a 23.1 nm-thick Y₂O₃ film on a silicon substrate was confirmed to be crystalline by XRD measurements. researchgate.net
| Deposition Temperature (°C) | Film Thickness (nm) | Crystalline Phase | Dominant Orientation | Reference |
|---|---|---|---|---|
| 230 | Not specified | Cubic Polycrystalline | Not specified | researchgate.net |
| Not specified | 23.1 | Crystalline | (222) | researchgate.net |
| 300 | 43 | Cubic | Not specified | researchgate.net |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is used to characterize the surface topography and roughness of the deposited films. Smooth film surfaces are often a critical requirement for many applications. Y₂O₃ films produced from this compound precursors have been shown to be smooth. For instance, a root-mean-square (RMS) roughness of 0.660 nm was measured for a Y₂O₃ film. researchgate.net The deposition temperature can have a considerable effect on the surface roughness of the films. acs.org AFM is typically performed in tapping mode to minimize damage to the sample surface, and scans are taken over various areas to ensure uniformity. acs.org
| Precursor | Deposition Conditions | RMS Roughness (nm) | Reference |
|---|---|---|---|
| Tris(sec-butylcyclopentadienyl)yttrium | Not specified | 0.660 | researchgate.net |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology and cross-sectional structure of the films. It can reveal details about the grain size, shape, and arrangement within the film. For films deposited from this compound, SEM has been used to confirm the uniformity and morphology of the films. researchgate.net For example, it has been used to confirm a uniform step coverage of silicon nitride over high-aspect-ratio trenches, a related application for ALD processes. avsconferences.org
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and can be used to examine the film's microstructure, including the crystal structure, grain boundaries, and interfaces between different layers. TEM has been used to image sequentially deposited yttrium zirconium oxide and yttrium aluminum oxide coatings, providing detailed views of the layered structures before and after plasma exposure. google.com This technique is invaluable for understanding the nanoscale architecture of complex oxide films derived from this compound and other precursors.
Spectroscopic Probes of Electronic Structure and Bonding
Spectroscopic techniques are instrumental in elucidating the electronic environment of the yttrium center and the nature of the metal-ligand interactions in this compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic method for studying molecules with unpaired electrons. universite-paris-saclay.fr The technique is highly specific to paramagnetic species and provides detailed information about the electronic structure of the metal center and its immediate coordination sphere. universite-paris-saclay.fr
For an organometallic compound such as this compound, an EPR study would be contingent on the yttrium center being in a paramagnetic state. Yttrium in its common +3 oxidation state is diamagnetic (d⁰ configuration), and therefore EPR silent. However, if the complex were to exist in a different, paramagnetic oxidation state (e.g., Y²⁺, d¹), EPR spectroscopy would be an invaluable tool for its characterization.
In a hypothetical EPR experiment on a paramagnetic yttrium complex, the spectrum would be characterized by its g-factor and hyperfine coupling constants. The g-factor provides information about the electronic environment of the unpaired electron, while hyperfine coupling to the yttrium nucleus (⁸⁹Y, I = 1/2, 100% natural abundance) and other nearby nuclei would reveal details about the delocalization of the unpaired electron onto the ligands.
Crystallographic Analysis of Organoyttrium Complexes
Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive method for determining the precise three-dimensional structure of a molecule.
Single-Crystal X-ray Diffraction
While a specific single-crystal X-ray diffraction study for this compound is not prominently reported, analysis of closely related organoyttrium complexes provides valuable comparative data. For instance, the crystallographic analysis of other organoyttrium complexes reveals detailed structural information.
A study on tris(biphenyl-2,2′-diyl)yttrium(III), a homoleptic σ-hydrocarbyl yttrium complex, revealed a trigonal prismatic geometry, with the structure being constructed through three-centered two-electron bonds involving the yttrium, an ipso-carbon, and a lithium ion. nih.gov Such detailed structural insights are only possible through single-crystal X-ray crystallography. nih.gov
The table below presents hypothetical crystallographic data for a representative organoyttrium complex, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.5 |
| b (Å) | 10.2 |
| c (Å) | 18.9 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 2690 |
| Z | 4 |
| Y-C(Cp) bond lengths (Å) | 2.65 - 2.75 |
This is a hypothetical data table for illustrative purposes.
This data would provide a definitive picture of the coordination around the yttrium center and the conformation of the butylcyclopentadienyl ligands.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and bonding in organometallic complexes. While specific DFT studies exclusively on Tris(butylcyclopentadienyl)yttrium are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining theoretical investigations into the parent compound, Tris(cyclopentadienyl)yttrium (Y(Cp)₃), and considering the electronic and steric influence of the butyl substituents.
The bonding in Y(Cp)₃ is characterized by the interaction between the yttrium 5d and 4f orbitals and the π-system of the cyclopentadienyl (B1206354) (Cp) ligands. The yttrium atom, in its +3 oxidation state, acts as an electron acceptor, while the anionic Cp ligands are π-donors. This results in a "piano-stool" geometry where the three Cp rings are bonded to the yttrium center in an η⁵-fashion, meaning all five carbon atoms of each ring are coordinated to the metal.
The introduction of butyl groups onto the cyclopentadienyl rings in this compound introduces several key effects. The primary influence is electronic; the alkyl groups are weakly electron-donating, which increases the electron density on the cyclopentadienyl rings. This, in turn, can lead to a stronger interaction with the yttrium center. However, this effect is generally subtle.
DFT calculations on related organometallic complexes, such as η⁵-cyclopentadienyl half-sandwich organochalcogenide complexes, have revealed that the nature of the substituents on the Cp ring can tune the electronic properties, including the HOMO-LUMO energy gap. mdpi.com For this compound, it is anticipated that the butyl groups would slightly raise the energy of the highest occupied molecular orbital (HOMO), which is primarily ligand-based, and have a lesser effect on the lowest unoccupied molecular orbital (LUMO), which is typically metal-centered. This would result in a slightly smaller HOMO-LUMO gap compared to the unsubstituted Y(Cp)₃.
Table 1: Predicted Effects of Butyl Substitution on the Electronic Properties of Tris(cyclopentadienyl)yttrium
| Property | Tris(cyclopentadienyl)yttrium (Y(Cp)₃) | This compound | Predicted Influence of Butyl Group |
| Y-Cp Bond | Primarily ionic with covalent character | Primarily ionic with covalent character | Minor increase in covalent character due to inductive effect |
| HOMO Energy | Primarily ligand (Cp π) character | Primarily ligand (Cp π) character | Slightly increased energy |
| LUMO Energy | Primarily metal (Y 4d/5s) character | Primarily metal (Y 4d/5s) character | Minor change |
| HOMO-LUMO Gap | Reference value | Slightly decreased | Narrower gap may influence reactivity and optical properties |
| Steric Hindrance | Moderate | Significantly increased | Affects molecular packing, precursor volatility, and surface reactions |
Modeling of Reaction Mechanisms in Organoyttrium Chemistry
Computational modeling plays a crucial role in understanding the reaction mechanisms of organoyttrium compounds, particularly in the context of their application as precursors in ALD. The ALD of yttrium oxide (Y₂O₃) from this compound and a co-reactant, typically water, involves a series of self-limiting surface reactions.
The modeled reaction pathway typically involves:
Adsorption of the Precursor: The this compound molecule chemisorbs onto a hydroxylated surface. DFT calculations can model the interaction between the yttrium center and the surface hydroxyl groups.
Ligand Exchange Reaction: A butylcyclopentadienyl ligand reacts with a surface hydroxyl group, leading to the formation of a volatile butylcyclopentadiene molecule and the grafting of a Y(C₅H₄Bu)₂ species onto the surface. The transition state for this ligand exchange can be located and the activation energy calculated.
Co-reactant Pulse: A pulse of the co-reactant, such as water, is introduced. The water molecules react with the remaining butylcyclopentadienyl ligands on the surface-bound yttrium species.
Formation of Yttrium Oxide: This reaction leads to the formation of Y-O bonds and the release of more butylcyclopentadiene molecules, leaving a hydroxylated yttrium oxide surface ready for the next cycle.
The steric bulk of the butylcyclopentadienyl ligands, as modeled by DFT, can influence the number of precursor molecules that can adsorb per unit area of the substrate, thereby affecting the growth per cycle (GPC). The modeling can also shed light on potential side reactions, such as precursor decomposition, which can be detrimental to film quality.
Computational Prediction of Precursor Properties and Reactivity
Computational chemistry offers a powerful avenue for the rational design of new ALD precursors by predicting their key properties before their synthesis and experimental evaluation. For this compound, computational methods can be employed to predict properties crucial for its performance as an ALD precursor.
Key predicted properties include:
Volatility: The vapor pressure of a precursor is a critical parameter for its efficient delivery into the ALD reactor. While direct calculation of vapor pressure is complex, DFT can be used to calculate intermolecular forces and sublimation energies, which correlate with volatility. The bulky and non-polar butyl groups are expected to enhance the volatility of this compound compared to its unsubstituted counterpart.
Thermal Stability: An ideal ALD precursor should be thermally stable at the vaporization temperature but reactive at the deposition temperature. DFT can be used to calculate bond dissociation energies (BDEs) for the Y-Cp bonds. A sufficiently high BDE is indicative of good thermal stability, preventing gas-phase decomposition of the precursor.
Reactivity: The reactivity of the precursor with the co-reactant and the surface is paramount for efficient ALD. DFT calculations can model the reaction pathways and determine the activation barriers for the surface reactions. Lower activation energies for the desired ligand-exchange reactions and higher activation energies for decomposition pathways are desirable.
Table 2: Computationally Predicted Precursor Properties of this compound for ALD
| Property | Computational Prediction | Implication for ALD |
| Volatility | Enhanced due to butyl groups | Efficient precursor delivery to the substrate surface |
| Thermal Stability | Sufficiently high Y-Cp bond dissociation energy | Minimal gas-phase decomposition, leading to purer films |
| Reactivity | Favorable energetics for ligand exchange with surface hydroxyls | Efficient and self-limiting surface reactions, good film growth |
| Byproduct Interactions | Weak interaction of butylcyclopentadiene with the surface | Clean removal of byproducts, preventing film contamination |
Future Directions and Emerging Research Areas
Exploration of Novel Ligand Architectures for Organoyttrium Complexes
The performance of an organometallic precursor is intrinsically linked to the nature of its ligands. While homoleptic cyclopentadienyl-type yttrium precursors, such as those with methyl or butyl groups, have demonstrated high growth rates in deposition processes, many are solids at room temperature, which can complicate industrial applications. nih.gov For instance, Tris(cyclopentadienyl)yttrium and Tris(methylcyclopentadienyl)yttrium have high melting points of 296°C and 124°C, respectively. nih.gov
To overcome these limitations, research is focused on modifying ligand architectures to create precursors that are liquid at room temperature, enhancing their utility in manufacturing. nih.gov Key strategies include:
Modifying Alkyl Chains: A promising approach involves altering the alkyl chain structure on the cyclopentadienyl (B1206354) (Cp) ring. nih.gov The development of Tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)3], a liquid at room temperature, exemplifies this strategy. nih.gov Its branched alkyl chain structure and stereoisomerism contribute to a lower melting point and high volatility, which are desirable properties for Atomic Layer Deposition (ALD) precursors. nih.gov This compound has shown excellent thermal stability, remaining stable for at least 18 weeks at 190°C. nih.govrsc.org
Developing Heteroleptic Precursors: Another avenue of exploration is the synthesis of heteroleptic compounds, which combine different types of ligands on the central yttrium atom. nih.govresearchgate.net An example is (iPrCp)2Y(iPr-amd), which incorporates both cyclopentadienyl and amidinate ligands. nih.gov While these precursors can offer high vapor pressure and controlled reactivity, their synthesis is often more complex and costly compared to homoleptic precursors. nih.govrsc.org The potential for disproportionation reactions, where the ligands rearrange, must also be managed. rsc.org
The goal of this research is to finely tune the physical and chemical properties of yttrium complexes—such as melting point, volatility, and thermal stability—by rationally designing their ligand frameworks. researchgate.net
| Precursor Name | Abbreviation | Ligand Type | Physical State at Room Temp. | Melting Point (°C) | ALD Growth Rate (Å/cycle) | Reference(s) |
| Tris(2,2,6,6-tetramethyl-3,5-heptanedione)yttrium | Y(thd)3 | Homoleptic | Solid | 176 | 0.2 | nih.govrsc.org |
| Tris(cyclopentadienyl)yttrium | Y(Cp)3 | Homoleptic | Solid | 296 | 1.5 - 1.8 | nih.govrsc.org |
| Tris(methylcyclopentadienyl)yttrium | Y(MeCp)3 | Homoleptic | Solid | 124 | 1.2 - 1.3 | nih.govrsc.org |
| Tris(N,N'-diisopropylacetamidinate)yttrium | Y(iPr2amd)3 | Homoleptic | Solid | >220 | 0.8 | nih.govrsc.org |
| Tris(n-butylcyclopentadienyl)yttrium | Y(nBuCp)3 | Homoleptic | Liquid | - | High | nih.gov |
| Tris(sec-butylcyclopentadienyl)yttrium | Y(sBuCp)3 | Homoleptic | Liquid | - | 1.7 | nih.govrsc.org |
| (Isopropylcyclopentadienyl)2Y(isopropyl-amidinate) | (iPrCp)2Y(iPr-amd) | Heteroleptic | Liquid | - | 0.6 | nih.govrsc.org |
Development of Tris(butylcyclopentadienyl)yttrium as a Precursor for Other Yttrium-Containing Materials
This compound is a key precursor for depositing yttrium-containing thin films, particularly yttrium oxide (Y₂O₃), through processes like Atomic Layer Deposition (ALD). researchgate.net Y₂O₃ is a highly sought-after material due to its high dielectric constant, wide bandgap, and high melting point. rsc.org
Research using Tris(n-butylcyclopentadienyl)yttrium and water as reactants has successfully produced high-quality Y₂O₃ films. researchgate.net Key findings from these studies include:
Film Growth and Quality: The ALD process using Y(nBuCp)₃ and water at 230°C yielded a maximum growth rate of 1.7 Å per cycle. researchgate.net The resulting films were polycrystalline with a cubic structure and exhibited a density that was 96% of the bulk density of Y₂O₃. researchgate.net
Purity and Stoichiometry: X-ray photoelectron spectroscopy (XPS) analysis showed that carbon impurity levels in the films were below the detection limit of approximately 0.2 at%. researchgate.net The oxygen-to-yttrium atomic ratio was determined to be around 1.58. researchgate.net
Electrical and Optical Properties: When deposited using the related liquid precursor Y(sBuCp)₃, the Y₂O₃ films showed excellent electrical properties for use in metal-insulator-semiconductor devices, including a dielectric permittivity of 11.5 and a high electric breakdown field of -6.5 MV cm⁻¹. nih.govrsc.orgresearchgate.netnih.gov The as-deposited films using Y(nBuCp)₃ had a refractive index of 1.85. researchgate.net
These findings underscore the effectiveness of this compound and its isomers as precursors for fabricating high-purity, dense, and functional yttrium oxide thin films for electronics and optics. nih.govresearchgate.net
Advanced Understanding of Surface Chemistry in ALD Processes
The effectiveness of ALD relies on self-limiting, sequential surface reactions. researchgate.net A deeper understanding of the surface chemistry involving this compound is crucial for process optimization. The ALD of Y₂O₃ using this precursor and water involves a series of reaction steps. researchgate.net
Future research in this area focuses on:
In-situ Monitoring: Techniques like quartz crystal microbalance (QCM) and quadrupole mass spectrometry provide real-time insights into the deposition process. researchgate.netatomiclimits.comhelsinki.fi QCM studies on the Y(nBuCp)₃/H₂O process revealed that film growth can be accompanied by the absorption of water into the film, which may lead to non-ideal chemical vapor deposition (CVD)-like growth. researchgate.net Adjusting the water dosage and extending purge times can help mitigate these effects. researchgate.net
Reaction Mechanism Elucidation: The fundamental mechanism involves the reaction of the yttrium precursor with surface hydroxyl (-OH) groups, followed by a second reaction with water to form the oxide and regenerate the surface. harvard.eduyoutube.com The goal is a complete ligand exchange reaction. researchgate.net Computational studies, combined with experimental techniques, can clarify the adsorption energies, reaction pathways, and the influence of steric hindrance from the bulky butylcyclopentadienyl ligands on the saturation coverage. nih.gov
Substrate Effects: The initial stages of ALD growth are highly dependent on the nature of the substrate. harvard.edu Research is needed to understand the nucleation and growth of yttrium oxide on various surfaces, which is critical for applications requiring selective deposition.
By combining in-situ experimental studies with theoretical modeling, a more complete picture of the reaction dynamics can be achieved, leading to better control over film properties. helsinki.finih.govresearchgate.net
Integration of Organoyttrium Chemistry with Catalysis and Polymer Science
Organolanthanide compounds, including yttrium complexes, are recognized for their potent catalytic activity in various organic transformations. wikipedia.orgpbworks.com Their large ionic radii and highly electropositive nature distinguish their reactivity from that of conventional transition metals. wikipedia.orgrsc.org
Emerging research directions include:
Polymerization Catalysis: Organolanthanide complexes with cyclopentadienyl ligands are among the most active catalysts known for the polymerization of olefins like ethylene. pbworks.comgoogle.com The stereochemistry of the ligands can be tuned to achieve highly stereospecific polymerization. pbworks.com While much of the foundational work has focused on complexes like [(C₅H₅)₂ErCH₃]₂ and (η⁵(CH₃)₅C₅)₂MCH[Si(CH₃)₃]₂, the principles are extendable to yttrium systems. google.comacs.org Future work involves designing novel yttrium catalysts based on the butylcyclopentadienyl framework for producing polymers with specific properties.
Homogeneous Catalysis: These complexes are effective catalysts for reactions such as hydrogenation, hydroamination, and hydrosilylation. pbworks.comwikipedia.org The reactivity of these compounds with C-H bonds is also an area of significant interest. acs.org Integrating this compound into these catalytic cycles could open new synthetic pathways. However, a major challenge is the high sensitivity of organolanthanide complexes to air and moisture, which often requires handling in inert environments. wikipedia.orgwikipedia.org
The synergy between organoyttrium chemistry and polymer science holds promise for developing advanced materials and more efficient chemical manufacturing processes. wikipedia.orgwikipedia.org
Computational Design and High-Throughput Screening of Yttrium Precursors
The traditional trial-and-error approach to discovering new materials is being superseded by modern computational methods. The design and screening of yttrium precursors can be significantly accelerated using theoretical calculations.
Future research in this domain will likely involve:
First-Principles Design: Using density functional theory (DFT) and other computational techniques to predict the properties of new precursor molecules before they are synthesized. nih.gov This allows for the systematic study of how modifications to the ligand structure, such as changing the alkyl group on the cyclopentadienyl ring, affect precursor stability, volatility, and reactivity. researchgate.net
High-Throughput Screening: This approach involves computationally evaluating large libraries of potential precursor candidates against a set of desired criteria. researchgate.net Key properties for screening ALD precursors include thermal stability (evaluated by calculating metal-ligand bond strengths), vapor pressure, and reactivity with a co-reactant like water. researchgate.net
Mechanism Modeling: Computational models can simulate the ALD reaction pathways, including precursor adsorption, surface reactions, and byproduct elimination. nih.gov This provides a molecular-level understanding that is often difficult to obtain experimentally and can guide the optimization of process conditions for precursors like this compound.
By combining these computational strategies, the development cycle for new and improved yttrium precursors can be shortened, leading to faster innovation in materials science.
Q & A
Basic Research Questions
Q. What are the recommended laboratory synthesis and characterization methods for Tris(butylcyclopentadienyl)yttrium?
- Methodology : Synthesize via reaction of yttrium chloride (YCl₃) with butylcyclopentadienyl ligands in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen). Purify via vacuum sublimation.
- Characterization : Use nuclear magnetic resonance (¹H/¹³C NMR) to confirm ligand coordination, elemental analysis for stoichiometric validation, and X-ray diffraction for structural elucidation .
- Safety : Conduct all steps in a glovebox to prevent hydrolysis or oxidation .
Q. What safety protocols are critical when handling this compound?
- Handling : Store in sealed containers under inert gas; avoid contact with water, air, or humidity. Use explosion-proof refrigeration for long-term storage.
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use respiratory protection if ventilation is inadequate.
- Emergency Response : For spills, neutralize with dry sand and dispose as hazardous waste (UN3399, Transport Category II) .
Q. Which analytical techniques are most effective for assessing purity and structural integrity?
- Primary Techniques :
- NMR Spectroscopy : Detects ligand coordination shifts and impurities.
- Elemental Analysis : Validates C/H/Y ratios (±0.3% tolerance).
Advanced Research Questions
Q. How does ligand substituent variation (e.g., butyl vs. methylcyclopentadienyl) impact precursor performance in atomic layer deposition (ALD)?
- Key Factors :
- Vapor Pressure : Longer alkyl chains (e.g., butyl) lower melting points, enhancing precursor delivery (e.g., this compound is liquid at room temperature vs. solid methyl analogs) .
- Reactivity : Bulky ligands reduce undesired gas-phase reactions but may slow surface adsorption kinetics.
Q. How can researchers optimize ALD parameters for Y₂O₃ thin films using this compound?
- Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 250–350°C |
| Precursor Pulse | 1–2 s |
| Co-reactant (H₂O/O₃) | 0.1–0.3 s pulse |
| Purge Time | 5–10 s |
- Methodology : Use a cross-flow reactor with real-time mass spectrometry to monitor byproducts (e.g., cyclopentadiene). Calibrate growth per cycle (GPC) using ellipsometry .
Q. How should discrepancies in thermal stability data be addressed during TGA analysis?
- Root Causes : Variations in atmosphere (argon vs. nitrogen), heating rates (5–10°C/min), or residual solvent.
- Resolution :
- Conduct parallel experiments with Tris(methylcyclopentadienyl)yttrium as a control.
- Use coupled TGA-DSC to differentiate melting and decomposition events .
Q. What mechanistic insights can be gained from studying decomposition pathways of this compound?
- Approach : Perform in situ Fourier-transform infrared spectroscopy (FTIR) during TGA to identify gaseous byproducts (e.g., butene, cyclopentadiene).
- Advanced Modeling : Density functional theory (DFT) simulations to predict bond cleavage energetics (Y-Cp vs. C-C bonds) .
Q. How can synthesis yields be improved without compromising precursor purity?
- Optimization Strategies :
- Solvent Selection : Replace THF with higher-boiling-point solvents (e.g., diglyme) to enhance reaction completeness.
- Stoichiometry : Use a 10% excess of butylcyclopentadienyl lithium to drive yttrium coordination.
Data Contradiction Analysis
Q. How to resolve conflicting reports on the reactivity of this compound with oxygen?
- Hypothesis Testing :
- Controlled Exposure : Expose samples to controlled O₂ partial pressures (0.1–1 atm) in a reaction chamber.
- Analysis : Use XPS to detect Y-O bond formation vs. ligand oxidation products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
